Tetraethylsilane

描述

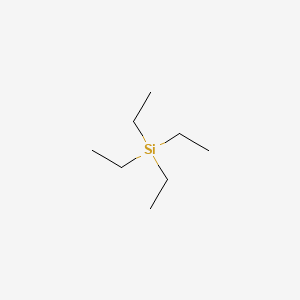

Structure

3D Structure

属性

IUPAC Name |

tetraethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Si/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZQFJFZMMALHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060891 | |

| Record name | Silane, tetraethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetraethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

5.0 [mmHg] | |

| Record name | Tetraethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

631-36-7 | |

| Record name | Tetraethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, tetraethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, tetraethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetraethylsilane: A Comprehensive Technical Guide

CAS Number: 631-36-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylsilane (TES) is an organosilicon compound with the chemical formula Si(C₂H₅)₄. It is a colorless, flammable liquid with a distinctive mild odor.[1] As a tetraalkylsilane, it consists of a central silicon atom bonded to four ethyl groups in a tetrahedral geometry. This structure imparts notable stability and specific reactivity, making it a valuable reagent and precursor in various chemical applications, including organic synthesis and materials science. This guide provides an in-depth overview of the properties, synthesis, and key reactions of this compound, tailored for a scientific audience.

Properties of this compound

The physical and chemical properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 631-36-7 | [1][2][3] |

| Molecular Formula | C₈H₂₀Si | [1][3] |

| Molecular Weight | 144.33 g/mol | [1][3] |

| Appearance | Clear, colorless to straw-colored liquid | [1][2] |

| Odor | Distinct mild odor | [1] |

| Boiling Point | 153-154 °C | [2][4] |

| Melting Point | -82.5 °C | [2][4] |

| Density | 0.761 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.4263 | [2][4] |

| Solubility | Insoluble in water. | [1][2] |

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Synthesis of this compound

This compound can be synthesized through several methods, with the Grignard and Wurtz reactions being the most common.

Grignard Reaction

The Grignard reaction provides a versatile route to this compound by reacting silicon tetrachloride with an ethyl Grignard reagent, such as ethylmagnesium chloride.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A solution of ethyl chloride in anhydrous diethyl ether is then added dropwise from the dropping funnel to initiate the formation of ethylmagnesium chloride. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Reaction with Silicon Tetrachloride: Once the Grignard reagent is formed, a solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise to the stirred solution at a controlled temperature, typically 0-5 °C.

-

Reaction Quenching and Workup: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The reaction is then quenched by the slow addition of water.

-

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation. A typical procedure involves dissolving 16.7g (0.1 mol) of tetrachlorosilane (B154696) in methyl tertiary butyl ether, adding a catalytic amount of magnesium iodide, and then slowly adding the ethylmagnesium chloride solution. After reacting for 3 hours at 23 °C, the reaction is quenched with water, and the organic phase is separated, dried, and concentrated to yield this compound.[1]

Wurtz-type Reaction

The Wurtz reaction involves the coupling of an ethyl halide with silicon tetrachloride in the presence of a reactive metal, typically sodium.

-

Reaction Setup: A three-necked flask is fitted with a reflux condenser, a mechanical stirrer, and a dropping funnel. The apparatus is thoroughly dried and flushed with an inert gas (e.g., nitrogen or argon).

-

Reactant Addition: Finely dispersed sodium metal is suspended in an anhydrous solvent such as dry ether or tetrahydrofuran. A mixture of ethyl chloride and silicon tetrachloride is then added dropwise from the dropping funnel to the stirred sodium suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion and Workup: After the addition is complete, the mixture is refluxed for several hours to ensure the reaction goes to completion. The reaction mixture is then cooled, and the excess sodium is carefully destroyed by the slow addition of ethanol.

-

Purification: The reaction mixture is filtered to remove sodium chloride and other solid byproducts. The filtrate is then washed with water, dried over an anhydrous drying agent, and the solvent is removed by distillation. The crude this compound is purified by fractional distillation.

Key Reactions of this compound

Hydrolysis

While this compound itself is insoluble in water and relatively stable, under certain conditions, particularly with acid or base catalysis, it can undergo hydrolysis. This reaction is more relevant to tetra-alkoxysilanes but the principles can be extended. The hydrolysis of the Si-C bond in this compound is generally slow.

The hydrolysis would proceed in a stepwise manner, replacing ethyl groups with hydroxyl groups to form silanols, which can then condense to form siloxanes.

References

physical and chemical properties of Tetraethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylsilane (TES), with the chemical formula Si(C₂H₅)₄, is an organosilicon compound characterized by a central silicon atom bonded to four ethyl groups in a tetrahedral geometry.[1] This colorless liquid emits a mild, distinct odor and is a key precursor and reagent in various chemical applications, from the synthesis of silicon-containing compounds to its use in the semiconductor industry for chemical vapor deposition (CVD) of silicon-based films.[2][3] Its non-polar nature, owing to the hydrophobic ethyl groups, dictates its solubility and reactivity profile.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental methodologies, and a visualization of its thermal decomposition pathway.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below, providing a comprehensive dataset for researchers.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₀Si | [4] |

| Molecular Weight | 144.33 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, distinct, ether-like | [1] |

| Density | 0.761 g/mL at 25 °C | [3] |

| Melting Point | -82.5 °C | [3] |

| Boiling Point | 153-154 °C | [3] |

| Flash Point | 25 °C (77 °F) | [3] |

| Refractive Index | n20/D 1.4263 | [3] |

| Vapor Pressure | 4.36 mmHg at 25 °C | [5] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, benzene, ether) | [1] |

Chemical Properties and Reactivity

This compound's chemical behavior is primarily centered around its utility as a stable source of silicon in high-temperature processes and as a starting material for other organosilicon compounds.

| Property | Description | Reference |

| Thermal Stability | Decomposes at high temperatures. | [6] |

| Reactivity | Used as a precursor in Chemical Vapor Deposition (CVD) for silicon carbide (SiC) films. Can participate in hydrosilylation reactions. | [1][3][6] |

| Combustion | Burns to form silicon dioxide, carbon dioxide, and water. | |

| Decomposition | Thermal decomposition is initiated by Si-C bond fission. | [5][6] |

Experimental Protocols

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of this compound. The following are generalized protocols adaptable for this compound.

1. Boiling Point Determination (Micro-reflux method):

-

A small volume (a few mL) of this compound is placed in a micro test tube containing a boiling chip.

-

The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube filled with a suitable heating oil.[7]

-

The temperature is carefully raised until the liquid begins to boil and a ring of condensing vapor is observed refluxing on the walls of the test tube.[8]

-

The stable temperature reading on the thermometer at which the liquid actively boils and condenses is recorded as the boiling point.[7]

2. Density Measurement (Hydrostatic Weighing):

-

A solid object of known mass and volume (e.g., a silicon crystal) is weighed in air and then weighed while submerged in a sample of this compound at a constant temperature (e.g., 25 °C).[9]

-

The density of this compound is calculated based on the apparent loss of mass of the solid object, applying Archimedes' principle.[9]

-

Precision can be enhanced by using a fine suspension wire and making multiple measurements to minimize errors from surface tension.[9]

3. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound (typically 1-2 mg for ¹H NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃).[10][11]

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference signal at 0 ppm.[10]

-

The solution is transferred to a 5 mm NMR tube to a height of approximately 4-5 cm.[11][12]

-

The sample is then placed in the NMR spectrometer to acquire the spectrum.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A drop of liquid this compound is placed between two potassium bromide (KBr) plates to create a thin film.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.

-

The sample is then scanned with infrared radiation to obtain the absorbance or transmittance spectrum, revealing characteristic vibrational modes of the Si-C and C-H bonds.

-

-

Mass Spectrometry (MS):

-

A dilute solution of this compound in a volatile organic solvent is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

For reactive compounds like some organometallics, specialized handling techniques under an inert atmosphere may be necessary to prevent decomposition before analysis.[13]

-

The molecule is ionized (e.g., by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio to produce a mass spectrum.[4]

-

Synthesis and Purification

Synthesis of this compound: A common laboratory-scale synthesis involves the reaction of a silicon halide with an ethyl Grignard reagent. A more industrial approach is the Direct Process.

Purification:

-

Fractional Distillation: Crude this compound can be purified by fractional distillation to separate it from byproducts and unreacted starting materials.[14]

-

Gas Chromatography: For high-purity requirements, preparative gas chromatography can be employed. The impure material is passed through a GC column that separates components based on their volatility and interaction with the stationary phase.[15]

Thermal Decomposition of this compound

The thermal decomposition of this compound is a critical process, particularly in its application in CVD. The primary initiation step involves the homolytic cleavage of a silicon-carbon bond.

Experimental Analysis of Thermal Decomposition

The study of this compound's thermal decomposition can be carried out using flash pyrolysis coupled with a detection method like vacuum ultraviolet photoionization mass spectrometry (VUV-PI-TOFMS).[5][6]

Experimental Workflow:

-

Sample Introduction: A carrier gas (e.g., helium) is bubbled through liquid this compound to introduce the vapor into the system.[6]

-

Pyrolysis: The gas mixture is passed through a microreactor (e.g., a SiC tube) which is heated to the desired decomposition temperature.[6]

-

Analysis: The decomposition products are then analyzed in real-time using a technique like VUV-PI-TOFMS, which can identify the various molecular fragments produced during pyrolysis.[5][6]

Decomposition Pathway

The thermal decomposition of this compound is initiated by the breaking of a Si-C bond, leading to the formation of a triethylsilyl radical and an ethyl radical. This is the predominant initial step rather than a β-hydride elimination.[5][6]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. DSpace [dr.lib.iastate.edu]

- 3. This compound for Sale at City Chemical | CAS NO: 631-36-7 [citychemical.com]

- 4. Silane, tetraethyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. theory.labster.com [theory.labster.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 13. web.uvic.ca [web.uvic.ca]

- 14. CN113880875A - Synthesis method of triethylsilane - Google Patents [patents.google.com]

- 15. US5840953A - Purified tetraethoxysilane and method of purifying - Google Patents [patents.google.com]

A Technical Overview of Tetraethylsilane: Molecular Characteristics

For Immediate Release

This document provides a concise summary of the core molecular properties of tetraethylsilane, a tetra-alkylsilicon compound. The information is intended for researchers, scientists, and professionals in drug development and materials science who require precise data for experimental design and chemical synthesis.

Core Molecular Data

This compound is an organosilicon compound consisting of a central silicon atom covalently bonded to four ethyl groups.[1] Its fundamental properties are essential for its application as a precursor in the synthesis of silicon-based materials and as a reducing agent.[1]

The key molecular identifiers for this compound are presented below. This data is foundational for stoichiometric calculations, analytical characterization, and safety protocols.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₀Si | [1][2][3] |

| Linear Formula | Si(C₂H₅)₄ | [2] |

| Molecular Weight | 144.33 g/mol | [1][2][3] |

| CAS Number | 631-36-7 | [1][2][3] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is achieved through standard analytical chemistry techniques.

-

Mass Spectrometry: High-resolution mass spectrometry is employed to determine the precise mass-to-charge ratio of the molecule and its fragments, allowing for the confirmation of its molecular weight (144.133427 g/mol , monoisotopic mass) and elemental composition.[1][4]

-

Elemental Analysis: Combustion analysis can be used to determine the empirical formula by quantifying the mass percentages of Carbon, Hydrogen, and Silicon, which are then used to derive the molecular formula of C₈H₂₀Si.

A detailed, step-by-step protocol for these well-established methods is beyond the scope of this document. Standard operating procedures for mass spectrometry and elemental analysis are widely available in analytical chemistry literature.

Visualization

Visual representations are critical for understanding complex systems. However, for the presentation of basic molecular data such as formula and molecular weight, a graphical diagram is not applicable as there are no signaling pathways, experimental workflows, or intricate logical relationships to depict. The molecular structure itself provides the most relevant visualization.

Caption: 2D graph of this compound's molecular structure.

References

An In-depth Technical Guide to the Safe Handling of Tetraethylsilane in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling and use of tetraethylsilane in a laboratory environment. It is intended to provide researchers, scientists, and drug development professionals with the necessary information to work with this chemical safely.

Chemical and Physical Properties

This compound is a flammable, colorless liquid organosilane compound.[1][2] It is crucial to understand its physical and chemical properties to handle it safely.

| Property | Value | Reference |

| CAS Number | 631-36-7 | [1] |

| Molecular Formula | C8H20Si | [1] |

| Molecular Weight | 144.34 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Slight | [2] |

| Boiling Point | 153-154 °C (307.4-309.2 °F) at 760 mmHg | [2][3] |

| Melting Point | -82.5 °C (-116.5 °F) | [2][3] |

| Flash Point | 25 °C (77 °F) - closed cup | [4] |

| Density | 0.761 g/mL at 25 °C (77 °F) | [2][3] |

| Vapor Pressure | ~5 mm Hg at 20 °C (68 °F) | [1] |

| Solubility | Insoluble in water | [1][2][3] |

| Stability | Stable in sealed containers under a dry inert atmosphere. Moisture sensitive. | [1][5] |

Hazard Identification and Mitigation

This compound is classified as a flammable liquid and vapor.[1] It can cause skin and eye irritation.[2] Inhalation may be harmful and can cause irritation to the respiratory tract.[1] Ingestion may also be harmful.[1]

Primary Hazards:

-

Flammability: Flammable liquid and vapor.[1] Vapors are heavier than air and may travel to an ignition source and flash back.[2] Containers may explode when heated.[2]

-

Health Hazards: May cause skin, eye, and respiratory tract irritation.[1][2] May be harmful if inhaled or swallowed.[1]

-

Reactivity: Incompatible with strong oxidizing agents.[1][2] Irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame.[1]

The logical relationship of these hazards is illustrated in the diagram below.

References

A Technical Guide to the Solubility of Tetraethylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tetraethylsilane in organic solvents. This compound, an organosilicon compound, exhibits solubility behavior primarily dictated by its molecular structure. This document summarizes its qualitative solubility in various solvent classes and furnishes a detailed, generalized experimental protocol for the quantitative determination of its solubility. The guide is intended to be a valuable resource for laboratory professionals requiring an understanding of this compound's behavior in solution for applications in synthesis, formulation, and materials science.

Introduction

This compound (Si(C₂H₅)₄) is a non-polar organosilicon compound with a tetrahedral structure.[1] Its physical and chemical properties, including its solubility, are of significant interest in various fields of research and development. Understanding the solubility of this compound is crucial for its application as a reagent, in the manufacturing of silicon-containing polymers, and as a precursor in chemical vapor deposition processes. This guide outlines the fundamental principles governing its solubility and provides methodologies for its empirical determination.

Principles of this compound Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." As a non-polar molecule, it demonstrates high miscibility with other non-polar solvents. Conversely, it exhibits poor solubility in polar solvents, most notably water.

Key Factors Influencing Solubility:

-

Molecular Polarity: this compound's symmetric tetrahedral geometry and the non-polar nature of its ethyl groups result in a non-polar molecule. This leads to favorable van der Waals interactions with non-polar solvent molecules.

-

Intermolecular Forces: The dominant intermolecular forces in this compound are London dispersion forces. For dissolution to occur, the energy required to overcome the cohesive forces within both the solute and the solvent must be compensated by the adhesive forces between the solute and solvent molecules.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available literature, its qualitative solubility can be reliably predicted based on its chemical structure.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Highly Soluble/Miscible |

| Non-Polar Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Highly Soluble/Miscible |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Highly Soluble/Miscible |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Sparingly Soluble to Soluble |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble |

| Polar Protic Solvents | Water | Insoluble[1] |

Experimental Protocol for Determination of Liquid-Liquid Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid analyte, such as this compound, in a liquid solvent. This method is based on the principles of establishing equilibrium between two liquid phases and subsequent analysis of the composition of each phase.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated gas chromatograph with a suitable column (e.g., non-polar capillary column) and detector (e.g., flame ionization detector - FID) or other suitable analytical instrumentation (e.g., NMR, densitometer).

-

Volumetric flasks, pipettes, and syringes

-

Separatory funnels or centrifuge tubes

4.2. Procedure

-

Preparation of Standards: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. These will be used to generate a calibration curve for the analytical instrument.

-

Sample Preparation: In a series of sealed vials, add a known volume of the organic solvent. To each vial, add a different, known volume of this compound. The amounts should be chosen to bracket the expected solubility range, from clearly miscible to forming a two-phase system.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically by analyzing samples at different time points until the composition of the phases remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. If the phases do not separate cleanly by gravity, centrifugation can be used.

-

Sampling: Carefully extract an aliquot from the solvent-rich phase for analysis. Ensure that none of the undissolved this compound phase is included in the sample.

-

Analysis: Analyze the collected aliquot using a calibrated analytical method (e.g., gas chromatography) to determine the concentration of this compound in the solvent.

-

Data Interpretation: The highest concentration of this compound measured in the solvent phase before a separate this compound phase is observed represents the solubility at that temperature.

4.3. Safety Precautions

-

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Visualizations

Caption: Logical relationship of this compound solubility.

References

vapor pressure curve of Tetraethylsilane

An In-depth Technical Guide to the Vapor Pressure Curve of Tetraethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure characteristics of this compound (C8H20Si). The information presented herein is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and logical workflows to support advanced applications and studies involving this compound.

Vapor Pressure Data

The vapor pressure of this compound has been determined and can be accurately represented by the Antoine equation. The parameters for this equation, as provided by the National Institute of Standards and Technology (NIST), are based on experimental data from Stull (1947) and are applicable over a temperature range of 272 K to 426 K.[1]

The Antoine equation is given as:

log₁₀(P) = A − (B / (T + C))

Where:

-

P is the vapor pressure in bar

-

T is the temperature in Kelvin (K)

-

A, B, and C are the Antoine coefficients

Table 1: Antoine Equation Parameters for this compound [1]

| Coefficient | Value |

| A | 4.35089 |

| B | 1682.102 |

| C | -39.324 |

Using these parameters, the vapor pressure of this compound at various temperatures can be calculated. A selection of these calculated values is presented in Table 2 for quick reference. For comparison, a commonly cited experimental value is approximately 5 mmHg at 20°C (293.15 K).[2]

Table 2: Vapor Pressure of this compound at Selected Temperatures

| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |

| 0 | 273.15 | 1.55 | 11.63 |

| 10 | 283.15 | 2.81 | 21.08 |

| 20 | 293.15 | 4.80 | 36.00 |

| 30 | 303.15 | 7.85 | 58.88 |

| 40 | 313.15 | 12.44 | 93.31 |

| 50 | 323.15 | 19.11 | 143.34 |

| 60 | 333.15 | 28.53 | 214.00 |

| 70 | 343.15 | 41.53 | 311.50 |

| 80 | 353.15 | 58.98 | 442.39 |

| 90 | 363.15 | 81.82 | 613.70 |

| 100 | 373.15 | 111.08 | 833.17 |

| 153 | 426.15 | 101.3 (approx. boiling pt.) | 760 (approx. boiling pt.) |

Experimental Protocols for Vapor Pressure Determination

While the specific experimental setup used by Stull in his 1947 publication is not detailed in readily available literature, the determination of vapor pressure for liquids like this compound is typically accomplished using established methods such as the static method or ebulliometry. A generalized protocol for the static method, a common and accurate technique, is described below.

Principle of the Static Method

The static method involves placing a pure, degassed sample of the liquid in a thermostatically controlled, evacuated vessel. The system is allowed to reach thermal and phase equilibrium, at which point the pressure of the vapor in the headspace is measured directly. This process is repeated at various temperatures to establish the vapor pressure curve.

Apparatus

-

Equilibrium Cell: A glass or metal container capable of holding the sample and withstanding vacuum.

-

Vacuum System: A vacuum pump capable of evacuating the system to a low pressure, typically below 1 Pa.

-

Pressure Measurement Device: A calibrated pressure transducer or manometer suitable for the expected pressure range.

-

Thermostatic Bath: A liquid bath or oven capable of maintaining a stable and uniform temperature (±0.1 K).

-

Temperature Measurement Device: A calibrated thermometer or thermocouple to accurately measure the temperature of the sample.

-

Degassing Equipment: Freeze-pump-thaw apparatus or an ultrasonic degasser.

Generalized Procedure

-

Sample Preparation: A pure sample of this compound is introduced into the equilibrium cell.

-

Degassing: The sample is thoroughly degassed to remove any dissolved volatile impurities, primarily air. This is a critical step and is often achieved by several freeze-pump-thaw cycles. The sample is frozen using a cryogenic bath (e.g., liquid nitrogen), the headspace is evacuated, and then the sample is allowed to thaw, releasing dissolved gases which are then pumped away. This cycle is repeated until the residual pressure in the system no longer changes.

-

Temperature Equilibration: The equilibrium cell is placed in the thermostatic bath set to the desired temperature. The system is allowed to reach thermal equilibrium, ensuring the sample and the vapor are at a constant and uniform temperature.

-

Vapor Pressure Measurement: Once the system is at equilibrium, the pressure of the vapor in the headspace is recorded.

-

Data Collection: The temperature is then changed to a new setpoint, and the system is allowed to re-equilibrate before the next pressure measurement is taken. This process is repeated for a range of temperatures to generate a set of temperature-pressure data points.

-

Data Analysis: The collected data is then plotted and can be fitted to a vapor pressure equation, such as the Antoine equation, to determine the coefficients.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the vapor pressure of this compound using the static method.

Caption: Workflow for vapor pressure determination by the static method.

References

An In-depth Technical Guide to the Thermal Stability of Tetraethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tetraethylsilane (Si(C₂H₅)₄), a compound of interest in various chemical synthesis and materials science applications. Understanding its decomposition pathways, kinetics, and the products formed is critical for its safe handling and effective use in high-temperature processes.

Thermal Decomposition Profile

This compound undergoes thermal decomposition at elevated temperatures, primarily initiated by the homolytic cleavage of the silicon-carbon (Si-C) bond. The onset temperature for this decomposition has been observed to be around 1050 K.[1] In studies using a flash pyrolysis microreactor, the thermal decomposition of this compound in a helium carrier gas was found to begin at 845°C (1118 K).[1][2]

The primary initiation step is the fission of the Si-C bond, leading to the formation of a triethylsilyl radical (SiEt₃) and an ethyl radical (C₂H₅).[2][3][4][5] This initiation pathway is favored over the β-hydride elimination pathway, which would directly yield ethylene (B1197577) and triethylsilane.[2]

Table 1: Key Thermal Decomposition Parameters for this compound

| Parameter | Value | Reference |

| Decomposition Onset Temperature | ~1050 K | [1] |

| Initiation Reaction | Si-C bond homolysis | [2][3][4][5] |

| Primary Reaction Products | Triethylsilyl radical (SiEt₃), Ethyl radical (C₂H₅) | [2][3][4][5] |

Decomposition Pathways and Products

Following the initial Si-C bond cleavage, the resulting triethylsilyl radical undergoes further reactions. At lower temperatures, the β-hydride elimination pathway is favored for the triethylsilyl radical, producing HSiEt₂.[3][4][5] As the temperature increases, Si-C bond fission of the triethylsilyl radical becomes more significant, yielding :SiEt₂.[3][4][5]

A major gaseous product observed during the thermal decomposition of this compound is ethylene (C₂H₄).[1][2] Other significant secondary reaction products that have been identified include EtHSi=CH₂ (m/z = 72), H₂SiEt (m/z = 59), and SiH₃ (m/z = 31).[3][4][5]

Table 2: Major Products of this compound Thermal Decomposition

| Product | Chemical Formula | Molar Mass ( g/mol ) | Formation Pathway |

| Triethylsilyl radical | Si(C₂H₅)₃ | 115.28 | Primary |

| Ethyl radical | C₂H₅ | 29.06 | Primary |

| Ethylene | C₂H₄ | 28.05 | Secondary |

| Diethylsilylene | :Si(C₂H₅)₂ | 86.22 | Secondary (high temperature) |

| Diethylsilane | H₂Si(C₂H₅)₂ | 88.24 | Secondary (from HSiEt₂) |

| Ethylsilyne | HSiC₂H₅ | 58.16 | Secondary |

| Silane | SiH₄ | 32.12 | Secondary |

Experimental Protocols for Thermal Stability Analysis

A key experimental technique for studying the thermal decomposition of this compound is flash pyrolysis coupled with vacuum ultraviolet photoionization time-of-flight mass spectrometry (VUV-PI-TOFMS).[1]

3.1. Experimental Setup: Flash Pyrolysis VUV-PI-TOFMS

-

Sample Introduction: A mixture of this compound (e.g., ~0.5% in helium carrier gas) is prepared by bubbling helium through liquid this compound. The total backing pressure is maintained at approximately 950 torr.[1]

-

Pulsed Delivery: The gas mixture is introduced into a SiC microreactor (e.g., 2 mm outer diameter, 1 mm inner diameter) via a pulse valve.[1]

-

Pyrolysis Zone: The microreactor is resistively heated to the desired temperature (up to 1330 K). The temperature is monitored using a type C thermocouple calibrated to the inside temperature of the reactor. The residence time of the gas mixture in the heated region (e.g., 10 mm length) is typically very short, on the order of less than 100 µs.[1]

-

Detection: The decomposition products are then analyzed using vacuum ultraviolet photoionization time-of-flight mass spectrometry.

3.2. Data Analysis

The mass spectra of the pyrolysis products are recorded at various temperatures. By monitoring the signal intensity of the parent molecule and the various fragment ions as a function of temperature, the onset of decomposition and the formation of different products can be determined. For instance, the appearance of the m/z = 115 signal corresponding to the triethylsilyl radical (SiEt₃) and the m/z = 29 signal for the ethyl radical (C₂H₅) provides direct evidence for the Si-C bond homolysis initiation step.[1]

Visualizations

.dot

Caption: Primary and secondary decomposition pathways of this compound.

.dot

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermal Decomposition Mechanism of this compound by Flash Pyrolysis Vacuum Ultraviolet Photoionization Mass Spectrometry and DFT Calculations: The Competition between β-Hydride Elimination and Bond Homolysis. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR and Mass Spectrometry of Tetraethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for tetraethylsilane (Si(CH₂CH₃)₄). It includes tabulated spectral data, detailed experimental protocols, and visualizations of the molecular structure and fragmentation pathways to support researchers in the identification and characterization of this organosilicon compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of molecules. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the ethyl groups attached to the central silicon atom.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl groups. Due to spin-spin coupling, these signals appear as a quartet and a triplet, respectively.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~0.5 | Quartet | Si-CH₂ -CH₃ |

| ~0.9 | Triplet | Si-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows two distinct peaks, corresponding to the two different carbon environments in the ethyl groups.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~7.4 | Si-C H₂-CH₃ |

| ~3.4 | Si-CH₂-C H₃ |

Solvent: CDCl₃

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several fragment ions. The fragmentation pattern is characteristic of the molecule and can be used for its identification.

Mass Spectrometry Fragmentation Data

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 144. The most abundant fragment ions are a result of the loss of ethyl and methyl groups.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 144 | 2.5 | [Si(CH₂CH₃)₄]⁺ |

| 115 | 100.0 | [Si(CH₂CH₃)₃]⁺ |

| 87 | 45.8 | [Si(CH₂CH₃)₂(H)]⁺ |

| 59 | 21.7 | [Si(CH₂CH₃)(H)₂]⁺ |

Ionization: Electron Ionization (70 eV)

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for volatile organosilicon compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The concentration should be approximately 1-5% (v/v).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 or more) may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired free induction decay (FID) using an appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of liquid this compound into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 30-200 to detect the molecular ion and expected fragment ions.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the major peaks.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with a library database for confirmation.

Visualizations

The following diagrams illustrate the chemical structure and proposed mass spectrometry fragmentation pathway of this compound.

Caption: Chemical Structure of this compound.

Caption: Proposed Mass Spectrometry Fragmentation of this compound.

The Dawn of Organosilicon Chemistry: A Technical Guide to the History and Discovery of Tetraethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical discovery and synthesis of tetraethylsilane, the first organosilicon compound. We provide a detailed account of the pioneering work of Charles Friedel and James Crafts in 1863, including a reconstruction of their probable experimental protocol. In contrast, a modern, detailed experimental procedure for the synthesis of this compound via a Grignard reaction is also presented. A comprehensive compilation of the physicochemical and spectroscopic data for this compound is organized into clear, comparative tables. Furthermore, this guide illustrates the reaction mechanisms and experimental workflows for both the historical and contemporary synthesis routes through detailed diagrams generated using Graphviz (DOT language), offering a valuable resource for researchers and professionals in chemistry and related fields.

Introduction

The synthesis of this compound (Si(C₂H₅)₄) in 1863 by French chemist Charles Friedel and American chemist James Crafts marked a pivotal moment in chemical history, heralding the birth of organosilicon chemistry.[1] This seminal achievement, accomplished through the reaction of silicon tetrachloride with diethylzinc (B1219324), laid the foundation for a vast and versatile field of chemistry that has since yielded a plethora of materials with profound impacts on science and technology, from silicones to advanced electronics. This guide provides an in-depth exploration of this landmark discovery and the subsequent evolution of this compound synthesis.

Historical Synthesis: Friedel and Crafts (1863)

The first synthesis of an organosilicon compound, this compound, was achieved by Charles Friedel and James Crafts. Their groundbreaking work was documented in the scientific journals of the time, including the "Comptes rendus hebdomadaires des séances de l'Académie des sciences" and the "Annales de Chimie et de Physique".[1]

Reconstructed Experimental Protocol

Based on available historical accounts, the following is a likely reconstruction of the experimental protocol employed by Friedel and Crafts.

Reactants:

-

Silicon Tetrachloride (SiCl₄)

-

Diethylzinc (Zn(C₂H₅)₂)

Procedure:

-

Preparation of Diethylzinc: Diethylzinc was likely prepared by reacting ethyl iodide with a zinc-copper couple. This highly pyrophoric liquid would have been handled with extreme care, likely under an inert atmosphere if the techniques of the time permitted.

-

Reaction: Silicon tetrachloride was reacted with diethylzinc. This reaction was likely carried out in a sealed glass tube or a retort, which was then heated to initiate and sustain the reaction. The stoichiometry would have been carefully considered to ensure the complete substitution of the chlorine atoms on the silicon.

-

Isolation and Purification: The reaction would have yielded this compound and zinc chloride as a byproduct. The separation of the volatile this compound from the solid zinc chloride and any unreacted starting materials was likely achieved through distillation.

Reaction Mechanism: Diethylzinc with Silicon Tetrachloride

The reaction proceeds through a series of nucleophilic substitution steps where the ethyl groups from diethylzinc replace the chloride ions on silicon tetrachloride.

Modern Synthesis: The Grignard Reaction

Contemporary laboratory synthesis of this compound typically employs a Grignard reagent, which is generally safer and more convenient to handle than diethylzinc. The reaction of ethylmagnesium bromide with silicon tetrachloride provides a high-yield route to the desired product.

Detailed Experimental Protocol

The following protocol is a representative example of a modern laboratory-scale synthesis of this compound.

Reactants:

-

Magnesium turnings

-

Ethyl bromide (C₂H₅Br)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Silicon tetrachloride (SiCl₄)

-

A small crystal of iodine (as an initiator)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and the onset of gentle reflux. The mixture is stirred until the magnesium is consumed.

-

Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring. An exothermic reaction occurs, and a white precipitate of magnesium salts forms.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the remaining liquid is fractionally distilled to yield pure this compound.

Reaction Mechanism: Grignard Reagent with Silicon Tetrachloride

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon atom of silicon tetrachloride, leading to the stepwise replacement of chloride ions.

Experimental Workflows

The following diagrams illustrate the generalized workflows for the historical and modern synthesis of this compound.

References

An In-depth Technical Guide to the Hydrolytic Stability of Tetraethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylsilane (TES), a tetraorganosilane, is characterized by its notable resistance to hydrolysis under standard aqueous conditions. This in-depth technical guide explores the fundamental principles governing its hydrolytic stability, contrasting it with the reactivity of related silicon compounds such as tetraethoxysilane (TEOS). This document provides a comprehensive overview of the chemical properties of TES, the mechanistic basis for its stability, and potential conditions under which its silicon-carbon bonds can be cleaved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize or encounter organosilanes in their work.

Introduction to this compound

This compound (Si(CH₂CH₃)₄) is an organosilicon compound consisting of a central silicon atom covalently bonded to four ethyl groups. It is a colorless liquid with a pungent odor and is insoluble in water[1][2]. Its primary applications are in chemical synthesis as a precursor to other silicon-containing compounds and in the semiconductor industry for the deposition of silicon films[2].

A key physicochemical property of this compound is its low hydrolytic sensitivity. Chemical suppliers classify its hydrolytic sensitivity as "1: no significant reaction with aqueous systems"[1]. This inherent stability in the presence of water is a critical consideration for its handling, storage, and application. Safety data sheets consistently highlight its insolubility in water and its stability in the presence of moisture under normal conditions[3][4].

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 631-36-7 | [1] |

| Molecular Formula | C₈H₂₀Si | [1] |

| Molecular Weight | 144.33 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Pungent | [2] |

| Boiling Point | 153-154 °C | [1] |

| Melting Point | -82.5 °C | [1] |

| Density | 0.761 g/mL at 25 °C | [1] |

| Water Solubility | Insoluble | [1][2] |

| Hydrolytic Sensitivity | 1: no significant reaction with aqueous systems | [1] |

The Mechanistic Basis of Hydrolytic Stability

The hydrolytic stability of this compound can be understood by examining the nature of the silicon-carbon (Si-C) bond and comparing it to the more reactive silicon-oxygen-carbon (Si-O-C) linkage found in compounds like tetraethoxysilane (TEOS).

The Inert Nature of the Silicon-Carbon Bond

The Si-C bond is a strong covalent bond with a relatively low polarity. This makes it kinetically and thermodynamically stable towards nucleophilic attack by water. In contrast, the Si-O bond in alkoxysilanes like TEOS is more polarized due to the higher electronegativity of oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.

Comparison with Tetraethoxysilane (TEOS)

Tetraethoxysilane is widely known for its susceptibility to hydrolysis, a reaction that forms the basis of sol-gel chemistry. The hydrolysis of TEOS proceeds readily in the presence of water, often catalyzed by acids or bases, to form silanol (B1196071) groups (Si-OH) and ethanol. These silanol groups can then undergo condensation reactions to form siloxane bridges (Si-O-Si), leading to the formation of silica (B1680970) networks[5][6].

The initial step in TEOS hydrolysis involves the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of an ethoxy group. This reaction is facilitated by the polarization of the Si-O bond and the ability of the ethoxy group to act as a leaving group.

In contrast, the ethyl groups in this compound are poor leaving groups, and the Si-C bond is significantly less polarized than the Si-O bond. Consequently, the activation energy for the hydrolysis of the Si-C bond is much higher, rendering this compound resistant to hydrolysis under neutral pH and ambient temperature.

The logical relationship illustrating the differing hydrolytic pathways of this compound and tetraethoxysilane is depicted in the following diagram.

Caption: Comparative hydrolytic pathways of this compound and Tetraethoxysilane.

Conditions for Forcing Hydrolysis

While this compound is stable in aqueous environments under normal conditions, the Si-C bond can be cleaved under more forcing conditions. These reactions are not typically referred to as "hydrolysis" in the same vein as TEOS but rather as cleavage or degradation reactions.

-

Strong Acids: Concentrated strong acids at elevated temperatures can promote the cleavage of the Si-C bond.

-

Strong Bases: Strong bases, particularly in the presence of an oxidizing agent, can also lead to the degradation of this compound.

-

Oxidative Conditions: Powerful oxidizing agents can break down the organic ethyl groups and subsequently the silicon-carbon bond.

It is important to note that these conditions are harsh and not representative of typical aqueous environments encountered in many research and drug development applications.

Experimental Protocols for Assessing Hydrolytic Stability

Assessing the hydrolytic stability of a compound like this compound typically involves long-term stability studies under controlled conditions.

General Experimental Workflow for Stability Testing

A general workflow for testing the hydrolytic stability of this compound is as follows:

-

Sample Preparation: A known concentration of this compound is dispersed in an aqueous medium (e.g., buffered solutions at various pH values). Due to its insolubility, vigorous mixing or the use of a co-solvent may be necessary to ensure maximum contact between the silane (B1218182) and water.

-

Incubation: The samples are incubated at controlled temperatures for extended periods. Aliquots are withdrawn at specific time points.

-

Analysis: The concentration of this compound remaining in the sample is quantified using a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Evaluation: The degradation rate, if any, is determined by plotting the concentration of this compound as a function of time.

The experimental workflow for assessing hydrolytic stability is visualized in the following diagram.

Caption: Experimental workflow for hydrolytic stability testing of this compound.

Implications for Research and Drug Development

The high hydrolytic stability of this compound is a significant advantage in applications where the presence of water is unavoidable.

-

Inert Tracer: Its chemical inertness makes it a potential candidate as an internal standard or tracer in certain analytical methods where it will not interfere with the reactions being studied.

-

Hydrophobic Surfaces: As a precursor for creating hydrophobic coatings, its resistance to water is crucial for the longevity and performance of such surfaces.

-

Drug Delivery: While not a direct component of drug formulations, its stability provides a useful contrast to the hydrolytically sensitive silanes that are sometimes explored for creating silica-based drug delivery systems. Understanding the stability of the Si-C bond is fundamental when designing organosilane-based materials for biomedical applications.

Conclusion

This compound exhibits a high degree of hydrolytic stability due to the strong, non-polar nature of its silicon-carbon bonds. This stands in stark contrast to the readily hydrolyzable silicon-oxygen bonds of alkoxysilanes like tetraethoxysilane. While the Si-C bond can be cleaved under harsh chemical conditions, for the vast majority of applications in research and drug development, this compound can be considered a water-stable compound. This inherent stability is a key property that dictates its handling, storage, and utility in various scientific and industrial fields.

References

Tetraethylsilane material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for Tetraethylsilane

This guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological guidelines to ensure a thorough understanding of the material's properties and associated hazards.

This compound is a colorless liquid with a mild odor.[1][2] It is insoluble in water.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 631-36-7 | [1][2] |

| Molecular Formula | C8H20Si | [2][3] |

| Molecular Weight | 144.33 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Slight / Mild | [1][2] |

| Melting Point | -82.5 °C | [1][4][5] |

| Boiling Point | 153 - 154 °C @ 760 mmHg | [1][5] |

| Flash Point | 25 °C (77 °F) - closed cup | [4] |

| Density | 0.761 g/mL at 25 °C | [4][5] |

| Vapor Pressure | 5.0 mmHg | [6] |

| Water Solubility | Insoluble | [2][5] |

| Refractive Index | n20/D 1.4263 | [4][5] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[2][7] It can cause skin, eye, and respiratory irritation.[2][6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[2][6][7] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2][6] |

| Serious eye damage/eye irritation | 2A / 2 | H319: Causes serious eye irritation[2][6] |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[2][6] |

Experimental Protocols

The toxicological data for this compound are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological assessments.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.[8]

-

Test Species: The albino rabbit is the preferred species for this study.[8]

-

Methodology: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of clipped, intact skin (approximately 6 cm²).[8] The application site is then covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[9] Another area of untreated skin serves as a control.[8] After 4 hours, the dressing and any residual test substance are removed.[8][9]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal of the test substance.[8] Dermal reactions are graded according to a numerical scoring system. If the effects persist after 72 hours, the observation period is extended up to 14 days.[8]

-

Evaluation: The substance is considered an irritant if it produces reversible skin damage.[1]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This study evaluates the potential of a substance to cause damage to the eye upon a single exposure.[7][10]

-

Test Species: Healthy, young adult albino rabbits are used for this test.[7]

-

Methodology: Prior to the in vivo test, a weight-of-the-evidence analysis of existing data is performed.[7] If testing is necessary, a single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10] The test is initially performed on a single animal.[11]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application of the substance.[10] The evaluation includes scoring of corneal opacity, iritis, and conjunctival redness and swelling. The duration of the study should be sufficient to assess the reversibility of any observed effects.[11]

-

Evaluation: If a corrosive or severe irritant effect is observed in the first animal, no further testing is conducted.[11] If the initial response is not severe, the test is confirmed using up to two additional animals.[10]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.[12]

-

Test Species: The rat is the preferred species for this study.[6]

-

Methodology: The test substance is applied evenly over a clipped area of skin, which is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing for a 24-hour exposure period.[13] The study is conducted using a stepwise procedure with a limited number of animals of a single sex (usually females) per step.[6]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[13] Body weight is recorded weekly. At the end of the study, all animals are subjected to a gross necropsy.[12]

-

Evaluation: The results are used to determine the acute dermal toxicity of the substance and to classify it according to the Globally Harmonized System (GHS).[13]

Safety and Handling

Proper handling and storage of this compound are crucial to prevent exposure and accidents.

Handling Procedures

-

Avoid contact with skin and eyes.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][7]

-

Ground and bond container and receiving equipment.[7]

Storage Conditions

Emergency Procedures

In case of an emergency, follow these first-aid and firefighting measures.

First-Aid Measures

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[7]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7] Wash with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] Immediately flush eyes thoroughly with water for at least 15 minutes.[7] Get medical advice/attention.[7]

-

Ingestion: Rinse mouth.[9] Never give anything by mouth to an unconscious person. Get medical advice/attention.[7]

Firefighting Measures

-

Suitable Extinguishing Media: Water spray, foam, carbon dioxide, dry chemical.[7]

-

Unsuitable Extinguishing Media: None known.[7]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and may travel to a source of ignition and flash back.[1] Irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[1]

Visualized Workflows and Logical Relationships

Safe Handling and Storage Workflow

Caption: Workflow for the safe handling and storage of this compound.

Hazard Identification and Emergency Response

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. oecd.org [oecd.org]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

Methodological & Application

Tetraethylsilane as a Precursor for Silicon Dioxide Films: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deposition of silicon dioxide (SiO₂) films using tetraethylsilane (TEOS) as a precursor. It is intended for professionals in research and development who require high-quality dielectric layers for various applications, including microelectronics, sensors, and surface functionalization in drug delivery systems.

Introduction

This compound, also known as tetraethoxysilane (TEOS), is a widely utilized liquid precursor for the deposition of silicon dioxide films. Its popularity stems from its relatively low cost, ease of handling, and the ability to produce high-quality, conformal SiO₂ layers.[1][2] Compared to other silicon precursors like silane (B1218182) (SiH₄), TEOS is less hazardous.[3] The primary methods for depositing SiO₂ films from TEOS are Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Low-Pressure Chemical Vapor Deposition (LPCVD). These techniques offer precise control over film thickness and properties, making them suitable for a range of advanced applications.[3][4]

This document outlines the fundamental principles, experimental protocols, and expected outcomes for both PECVD and LPCVD of SiO₂ from TEOS.

Deposition Mechanisms

The conversion of TEOS to silicon dioxide involves distinct chemical pathways depending on the deposition method employed.

Thermal Decomposition in LPCVD

In Low-Pressure Chemical Vapor Deposition (LPCVD), TEOS undergoes pyrolytic decomposition at elevated temperatures, typically between 650°C and 750°C.[2] The overall reaction can be summarized as:

Si(OC₂H₅)₄ → SiO₂ + byproducts

The deposition is believed to occur through a heterogeneous reaction mechanism where TEOS adsorbs onto the substrate surface and then decomposes.[2] A proposed three-step model involves the formation of an intermediate species in the gas phase, which then adsorbs onto the surface and subsequently decomposes to form SiO₂.[5][6] The primary byproducts of this thermal decomposition include acetaldehyde, ethylene, ethanol, and ethane.[6]

A simplified representation of the thermal decomposition pathway is illustrated below.

References

Application Notes and Protocols for Atomic Layer Deposition of Silicon Dioxide (SiO₂) using Tetraethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit proposed, protocol for the atomic layer deposition (ALD) of high-purity silicon dioxide (SiO₂) thin films using Tetraethylsilane (TES), Si(C₂H₅)₄, as the silicon precursor and ozone (O₃) as the oxidant. Due to the limited availability of specific published experimental data for TES in ALD of SiO₂, this protocol is based on established principles of ALD, the chemical properties of TES, and analogous processes using other alkyl- and aminosilane (B1250345) precursors. The parameters provided herein are intended as a robust starting point for process development and optimization. This application note includes a proposed experimental protocol, tabulated process parameters, and diagrams illustrating the workflow and reaction mechanism.

Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control. This is achieved through sequential, self-limiting surface reactions. Silicon dioxide (SiO₂) is a critical material in numerous applications, including as a gate dielectric in microelectronics, a passivation layer, and a barrier film.

While various silicon precursors are commonly used for SiO₂ ALD, this compound (TES) presents a potentially viable, albeit less documented, alternative. Its chemical structure suggests a reaction pathway with a strong oxidant like ozone. This document outlines a proposed thermal ALD process for depositing SiO₂ using TES and ozone.

Proposed Experimental Protocol

This section details a proposed methodology for the ALD of SiO₂ using a thermal ALD reactor.

2.1. Substrate Preparation

-

Prepare the substrate by cleaning it to remove organic and inorganic contaminants. For silicon wafers, a standard RCA clean or a piranha etch followed by a deionized water rinse and nitrogen drying is recommended.

-

Load the cleaned substrate into the ALD reactor load lock and transfer it to the reaction chamber.

-

Heat the substrate to the desired deposition temperature and allow it to stabilize.

2.2. ALD Cycle

The ALD process for SiO₂ using TES and ozone consists of a four-step cycle that is repeated to achieve the desired film thickness:

-

TES Pulse: Introduce TES vapor into the reaction chamber. The TES molecules will adsorb and react with the hydroxylated substrate surface.

-

Purge 1: Purge the reaction chamber with an inert gas (e.g., N₂ or Ar) to remove any unreacted TES and gaseous byproducts.

-

Ozone (O₃) Pulse: Introduce ozone into the reaction chamber. The ozone will react with the surface-bound TES species, forming a layer of SiO₂ and regenerating surface hydroxyl groups.

-

Purge 2: Purge the reaction chamber with the inert gas to remove unreacted ozone and any gaseous byproducts.

This cycle is repeated until the target SiO₂ thickness is achieved.

Proposed Process Parameters

The following table summarizes the proposed starting parameters for the ALD of SiO₂ using TES and ozone. These parameters will likely require optimization for specific ALD reactors and substrates.

| Parameter | Proposed Value | Notes |

| Precursor | ||

| Silicon Precursor | This compound (TES) | Si(C₂H₅)₄ |

| TES Source Temperature | 40 - 60 °C | To achieve adequate vapor pressure. |

| Reactant | ||

| Oxidant | Ozone (O₃) | Generated from O₂. |

| Ozone Concentration | 150 - 250 g/m³ | Higher concentrations can improve reactivity. |

| Deposition Parameters | ||

| Deposition Temperature | 250 - 350 °C | A typical ALD window for thermal SiO₂ deposition. |

| TES Pulse Time | 0.5 - 2.0 s | Should be long enough to saturate the surface. |

| Purge Time after TES | 5 - 15 s | Sufficient to remove all non-adsorbed precursor. |

| Ozone Pulse Time | 0.5 - 2.0 s | Should be long enough for complete surface reaction. |

| Purge Time after Ozone | 5 - 15 s | Sufficient to remove all unreacted oxidant and byproducts. |

| Expected Growth Rate | ||

| Growth per Cycle (GPC) | 0.8 - 1.5 Å/cycle | This is an estimate based on similar processes. |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the sequential steps in the proposed ALD process for depositing SiO₂ using TES and ozone.

4.2. Proposed Reaction Mechanism

The diagram below outlines the proposed surface chemical reactions during one ALD cycle of SiO₂ deposition with TES and ozone.

Characterization and Expected Film Properties

The resulting SiO₂ films should be characterized to determine their quality and properties.

-

Thickness and Refractive Index: Ellipsometry can be used to measure the film thickness and refractive index. The refractive index for high-quality SiO₂ should be approximately 1.46.

-

Composition and Purity: X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS) can be used to determine the stoichiometry and impurity levels (e.g., carbon content).

-

Conformality: For patterned substrates, cross-sectional Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to assess the conformality of the deposited film.

-

Electrical Properties: For applications in microelectronics, capacitance-voltage (C-V) and current-voltage (I-V) measurements on metal-insulator-semiconductor (MIS) capacitor structures can be performed to determine the dielectric constant, breakdown field, and interface trap density.

Safety Considerations

-

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.

-